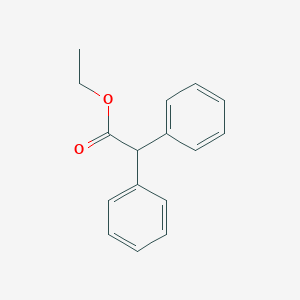

Ethyl diphenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPHPZOQIVEWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188234 | |

| Record name | Ethyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-99-3 | |

| Record name | Ethyl diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diphenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3468-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DIPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ89QF16O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl diphenylacetate CAS number and properties

An In-depth Technical Guide to Ethyl Diphenylacetate: Synthesis, Properties, and Applications in Drug Development

Authored by: A Senior Application Scientist

Abstract

Ethyl 2,2-diphenylacetate, a significant ester derivative of diphenylacetic acid, serves as a pivotal intermediate in organic synthesis and holds considerable relevance in the pharmaceutical industry. This technical guide provides a comprehensive examination of its core properties, validated synthesis protocols, detailed spectroscopic characterization, and critical applications for professionals engaged in chemical research and drug development. The narrative emphasizes the causality behind experimental choices and provides a self-validating framework for its synthesis and analysis, grounded in authoritative references.

Chemical Identity and Core Identifiers

This compound is structurally characterized by a central carbon atom bonded to two phenyl rings, a methine proton, and an ethyl ester group. This structure imparts a unique combination of steric bulk and chemical reactivity, making it a valuable synthon.

Caption: Chemical structure of Ethyl 2,2-diphenylacetate.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3468-99-3 | [1][2] |

| IUPAC Name | ethyl 2,2-diphenylacetate | [1][3] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |

| Molecular Weight | 240.30 g/mol | [1] |

| InChI | InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | [1][3] |

| SMILES | CCOC(=O)C(c1ccccc1)c1ccccc1 | [1][4] |

| Synonyms | Diphenylacetic acid ethyl ester, Benzeneacetic acid, α-phenyl-, ethyl ester |[1][4] |

Physicochemical and Spectroscopic Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification. This compound is a white solid at room temperature, a property that simplifies its isolation and purification by recrystallization.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White solid | [5] |

| Melting Point | 59 °C | [5] |

| Boiling Point | Not experimentally determined |

| Solubility | Soluble in organic solvents like dichloromethane, diethyl ether. |[6] |

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Key Data Points and Interpretation | Source(s) |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.32–7.23 (m, 10H, Ar-H), 5.01 (s, 1H, CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 1.24 (t, J=7.1 Hz, 3H, CH₃) | [7][8] |

| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 172.4 (C=O), 138.7 (2C, Ar-C), 128.5 (4C, Ar-CH), 128.5 (4C, Ar-CH), 127.2 (2C, Ar-CH), 61.1 (OCH₂), 57.1 (CH), 14.1 (CH₃) | [8] |

| Infrared (IR) | (cm⁻¹): ~1735 (C=O ester stretch), ~1195 (C-O stretch), ~744, 700 (C-H aromatic bend) | [9] |

| Mass Spec. (MS) | HRMS (ESI) m/z: Calculated for C₁₆H₁₆O₂ [M+H]⁺, observed values confirm the molecular formula. Key fragment at m/z 167 corresponding to the diphenylmethyl cation [CH(Ph)₂]⁺. |[1][9] |

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound is the Fischer esterification of 2,2-diphenylacetic acid. This method is favored for its high yield and the use of common laboratory reagents. The choice of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for activating the carboxylic acid towards nucleophilic attack by ethanol, especially given the steric hindrance from the two phenyl groups.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-diphenylacetic acid (1.0 eq), 4-(dimethylaminopyridine) (DMAP, 0.2 eq), and anhydrous dichloromethane (DCM).

-

Reagent Addition: Add absolute ethanol (5.0 eq) to the stirred solution. Cool the mixture to 0 °C in an ice bath.

-

Coupling: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture. Causality Note: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, further enhancing the reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield pure ethyl 2,2-diphenylacetate as a white solid.[6]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound's utility in the pharmaceutical landscape is multifaceted, ranging from its use as a certified reference material to its role as a core structural scaffold in the synthesis of active pharmaceutical ingredients (APIs).

Reference Standard for API Analysis

In the context of the widely used anti-diarrheal agent Loperamide, this compound is classified as a related compound or impurity.[2][10] As such, certified reference standards of this compound are essential for analytical method development, validation, and routine quality control testing of Loperamide drug substance and product.[3][10] Its availability in high purity allows for the accurate identification and quantification of this specific impurity, ensuring the safety and efficacy of the final pharmaceutical product.

Core Scaffold in Medicinal Chemistry

The diphenylacetate moiety is a privileged scaffold in medicinal chemistry. The ester group of this compound can be readily hydrolyzed or transesterified to introduce diverse functionalities. A prominent example is its role as a precursor to Adiphenine (2-(diethylamino)ethyl 2,2-diphenylacetate), an antispasmodic drug.[11][12] Adiphenine functions by relaxing smooth muscles and was historically used to treat gastrointestinal and visceral spasms. The synthesis of Adiphenine and related derivatives highlights the strategic importance of the this compound core as a starting point for developing molecules with significant therapeutic activity.[13]

Sources

- 1. This compound | C16H16O2 | CID 226748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy Online CAS Number 3468-99-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. connectsci.au [connectsci.au]

- 9. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dl.novachem.com.au [dl.novachem.com.au]

- 11. Adiphenine | C20H25NO2 | CID 2031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Adiphenine Hydrochloride | C20H26ClNO2 | CID 5763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS No.50-42-0,Adiphenine hydrochloride Suppliers [lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,2-Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-diphenylacetate, also known by its synonym diphenylacetic acid ethyl ester, is an organic compound of significant interest within the fields of synthetic chemistry and pharmaceutical development. Its molecular structure, featuring a central carbon atom bonded to two phenyl rings and an ethyl ester group, imparts a unique combination of steric hindrance and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of ethyl 2,2-diphenylacetate, tailored for professionals in research and drug development. A thorough understanding of these properties is paramount for its effective application and for the development of robust and scalable synthetic methodologies.

Core Physicochemical Properties

The fundamental physicochemical properties of ethyl 2,2-diphenylacetate are summarized in the table below. It is important to note that while some experimental data is available, certain physical constants such as melting and boiling points are not consistently reported in the literature, which may be attributable to the compound's nature or a lack of extensive characterization studies.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,2-diphenylacetate | [1] |

| Synonyms | Ethyl diphenylacetate, Diphenylacetic acid ethyl ester, Benzeneacetic acid, alpha-phenyl-, ethyl ester | [1] |

| CAS Number | 3468-99-3 | [1] |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Appearance | While not definitively reported for the pure compound, related esters are typically colorless to pale yellow liquids or low-melting solids. | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol and ether.[3] |

Spectroscopic and Analytical Characterization

A multi-technique approach to the analytical characterization of ethyl 2,2-diphenylacetate is essential for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ethyl 2,2-diphenylacetate.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons of the two phenyl rings. A key feature is the singlet for the methine proton at the C2 position, which is highly deshielded due to the influence of the two adjacent phenyl groups and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the methine carbon, the carbons of the ethyl group, and the carbons of the two phenyl rings. The chemical shift of the C2 carbon is particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 2,2-diphenylacetate is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 240. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group. Common fragments observed include m/z 167, which corresponds to the diphenylmethyl cation [(C₆H₅)₂CH]⁺.[1]

Synthesis and Purification

The most direct and common method for the synthesis of ethyl 2,2-diphenylacetate is the Fischer esterification of diphenylacetic acid with ethanol in the presence of an acid catalyst.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of ethyl 2,2-diphenylacetate.

Experimental Protocol: Fischer Esterification

Materials:

-

Diphenylacetic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diphenylacetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 2,2-diphenylacetate.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to obtain the final product of high purity.

Reactivity and Stability

The chemical reactivity of ethyl 2,2-diphenylacetate is primarily dictated by the ester functional group and the methine proton at the C2 position.

-

Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield diphenylacetic acid and ethanol. Basic hydrolysis (saponification) is typically irreversible and goes to completion.[5]

-

Reactivity of the Methine Proton: The proton on the carbon atom bearing the two phenyl groups is acidic and can be removed by a strong base to form a resonance-stabilized enolate. However, the steric hindrance from the two bulky phenyl groups can influence the rate and feasibility of reactions involving this position compared to less substituted esters.[6]

-

Reduction: The ester can be reduced to the corresponding alcohol, 2,2-diphenylethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Stability: Ethyl 2,2-diphenylacetate is generally stable under normal laboratory conditions. However, it should be stored in a tightly sealed container to protect it from moisture, which can cause hydrolysis.

Applications in Drug Development

Ethyl 2,2-diphenylacetate serves as a valuable building block and reference material in the pharmaceutical industry.

-

Intermediate in Loperamide Synthesis: A key application of ethyl 2,2-diphenylacetate is as a highly characterized reference material in the commercial production of Loperamide. Loperamide is an opioid-receptor agonist that is widely used for the treatment of diarrhea.

-

Scaffold for Novel Therapeutics: The diphenylacetate core is a structural motif found in various biologically active compounds. The ability to functionalize the phenyl rings and the ester group makes ethyl 2,2-diphenylacetate a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications.

Safety and Handling

Ethyl 2,2-diphenylacetate is classified as potentially harmful if swallowed and may cause skin and eye irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

May cause skin and eye irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data.

-

Fischer Esterification. (2022, November 16). Chemistry LibreTexts. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Chemos GmbH & Co. KG. (2022, November 17). Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester.

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Veeprho. (n.d.). This compound | CAS 3468-99-3. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound - 3468-99-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]

- Benchchem. (n.d.). Comparative Reactivity Analysis: Ethyl 2,4-diphenylacetoacetate vs. Ethyl Benzoylacetate. Retrieved from a representative Benchchem technical guide on reactivity.

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl Diphenylacetate: Synthesis, Characterization, and Applications

Introduction

Ethyl diphenylacetate (CAS No: 3468-99-3) is an ester of diphenylacetic acid and ethanol. It serves as a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its molecular architecture, featuring a bulky diphenylmethyl group attached to an ethyl ester moiety, provides a unique steric and electronic profile that is leveraged in the construction of complex molecular frameworks. This guide offers a comprehensive overview of its core properties, a detailed protocol for its synthesis via Fischer esterification, its critical role in drug development, and robust methods for its analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular Information and Physicochemical Properties

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,2-diphenylacetate | [2] |

| Synonyms | Diphenylacetic acid ethyl ester, Ethyl 2,2-diphenylacetate | [2][3][4] |

| CAS Number | 3468-99-3 | [2][3] |

| Molecular Formula | C₁₆H₁₆O₂ | [2] |

| Molecular Weight | 240.30 g/mol | [2] |

| Appearance | Solid (at room temperature) | |

| Melting Point | Not available in cited literature | [1] |

| Boiling Point | Not available in cited literature | [1] |

| Density | Not available in cited literature | [1] |

| Computed XLogP3 | 3.8 | [2] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and ethyl acetate. |

Synthesis of this compound

The most direct and classical method for preparing this compound is the Fischer esterification of its parent carboxylic acid, diphenylacetic acid, with ethanol in the presence of a strong acid catalyst. This equilibrium-driven reaction is favored by using an excess of the alcohol and/or removal of water as it is formed.

Causality in Synthetic Strategy:

The choice of Fischer esterification is predicated on the commercial availability and stability of the starting materials: diphenylacetic acid and ethanol. The use of a strong acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Driving the equilibrium towards the product is essential for achieving a high yield.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from diphenylacetic acid and ethanol.

Materials:

-

Diphenylacetic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve diphenylacetic acid (1 equivalent) in a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents). The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice water. This will precipitate the crude ester and dilute the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial starting material or intermediate in the synthesis of APIs. Its most notable application is in the production of the widely used anti-diarrheal medication, Loperamide.

Role in Loperamide Synthesis:

The synthesis of Loperamide involves several key steps where the diphenylacetate moiety is essential.[5] Although different synthetic routes exist, a common strategy involves the initial reaction of diphenylacetic acid or its derivatives. For instance, diphenylacetic acid ethyl ester can be used to generate key intermediates like N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, which is then reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine to form the final Loperamide structure.[5] The two phenyl groups are a critical pharmacophore that contributes to the binding of Loperamide to the μ-opioid receptors in the intestine.

The structural features of this compound make it a versatile building block for other complex molecules in medicinal chemistry, particularly for creating compounds with multiple aromatic rings, which are common in centrally acting agents and other therapeutic classes.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group, a singlet for the methine proton (-CHPh₂), and a multiplet in the aromatic region for the ten protons of the two phenyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methine carbon, the two carbons of the ethyl group, and the characteristic signals for the aromatic carbons of the phenyl rings.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum of this compound is characterized by its molecular ion peak (m/z = 240) and a prominent base peak corresponding to the stable diphenylmethyl cation ([CHPh₂]⁺) at m/z = 167, resulting from the loss of the ethoxycarbonyl group.[2]

Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the qualitative and purity analysis of this compound.

Instrumentation and Materials:

-

GC-MS system with an Electron Ionization (EI) source

-

Capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm)

-

High-purity helium as the carrier gas

-

This compound sample

-

Ethyl acetate (HPLC grade) for sample dilution

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in high-purity ethyl acetate.

-

GC Method Setup:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Acquisition and Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular weight and characteristic fragmentation pattern. Purity can be estimated based on the relative peak area percentage in the TIC.

Analytical Workflow Diagram

Caption: General workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazards: May be harmful if swallowed.[2] It is classified as an irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226748, this compound. Retrieved from [Link]

-

Veeprho (n.d.). This compound | CAS 3468-99-3. Retrieved from [Link]

-

Veeprho (n.d.). Loperamide Impurities. Retrieved from [Link]

-

ChemSynthesis (n.d.). This compound. Retrieved from [Link]

-

PubChem (n.d.). Ethyl phenylacetate. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C16H16O2 | CID 226748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2,2-diphenylacetate - Diphenylacetic acid ethyl ester, this compound [sigmaaldrich.com]

- 4. Ethyl 2,2-diphenylacetate - Diphenylacetic acid ethyl ester, this compound [sigmaaldrich.com]

- 5. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl Diphenylacetate via Claisen Condensation

Abstract

This technical guide provides a comprehensive exploration of the synthesis of ethyl diphenylacetate, a valuable intermediate in organic synthesis and drug discovery, via the Claisen condensation.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings of the reaction, offers detailed, field-tested experimental protocols, and discusses critical parameters for process optimization. By integrating theoretical principles with practical insights, this guide serves as an authoritative resource for the successful synthesis and application of this versatile β-keto ester.

Introduction: The Strategic Importance of this compound and the Claisen Condensation

This compound, a β-keto ester, is a pivotal building block in the synthesis of a wide array of more complex organic molecules.[2] Its molecular architecture, characterized by two phenyl rings and reactive carbonyl groups, makes it an exceptionally versatile scaffold for the creation of diverse heterocyclic compounds, which are prominent features in many approved pharmaceutical agents.[1] The diphenylacetoacetate core allows for extensive functionalization, enabling the modulation of steric and electronic properties to fine-tune binding affinity and selectivity for biological targets.[1]

The Claisen condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4][5][6] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[3][5][6][7][8] In the context of this compound synthesis, the self-condensation of ethyl phenylacetate offers an efficient and well-documented route.[9][10] Modern adaptations of this classic reaction, particularly solvent-free approaches, align with the principles of green chemistry by minimizing waste and reducing reaction times.[10][11][12]

This guide will delve into the intricacies of the Claisen condensation for the synthesis of this compound, providing a robust framework for its practical implementation and optimization in a laboratory setting.

The Core Mechanism: A Stepwise Deconstruction

The Claisen condensation proceeds through a series of well-defined mechanistic steps. A thorough understanding of this process is paramount for troubleshooting and optimizing the reaction. The base-catalyzed reaction requires at least one of the reacting esters to be enolizable, meaning it must possess an α-proton that can be abstracted to form an enolate anion.[3][13]

The key steps are as follows:

-

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an acidic α-proton from an ethyl phenylacetate molecule.[4][10][13] This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[3][10][13] The choice of base is critical; it should not interfere with the reaction through nucleophilic substitution or addition.[3][13] Using the conjugate alkoxide base of the alcohol formed during the reaction (e.g., sodium ethoxide for ethyl esters) is often ideal as the alkoxide is regenerated.[3][13]

-

Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of a second ethyl phenylacetate molecule.[10][13] This step is analogous to the nucleophilic addition step in the aldol condensation.[14][15]

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate.[5][10]

-

Elimination of the Alkoxide: This intermediate is unstable and collapses, eliminating an ethoxide ion (a good leaving group) to form the β-keto ester, this compound.[5][10][13][14][15]

-

Deprotonation of the β-Keto Ester (Driving Force): The newly formed this compound has a highly acidic proton located between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position.[14][15][16] This final deprotonation step is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product and ensuring a high yield.[14][15][17]

-

Protonation (Work-up): An acidic workup in the final stage neutralizes the enolate and any remaining base, yielding the final, neutral β-keto ester product.[3][13][16]

Diagram of the Claisen Condensation Mechanism

Caption: Reaction mechanism of the Claisen condensation.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a solvent-free Claisen condensation. This protocol has been designed for robustness and high yield.

Materials and Equipment

| Reagents | Equipment |

| Ethyl phenylacetate (reagent grade) | Round-bottom flask |

| Potassium tert-butoxide (KOtBu) | Reflux condenser |

| Diethyl ether | Heating mantle with magnetic stirrer |

| 0.5 M Hydrochloric acid (HCl) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Hexanes (for recrystallization) | Büchner funnel and flask |

| Melting point apparatus |

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine ethyl phenylacetate and potassium tert-butoxide.[18] A 2:1 molar ratio of ethyl phenylacetate to potassium tert-butoxide is typically employed.[11]

-

For a representative reaction, use 3.28 g of ethyl phenylacetate and 1.57 g of potassium tert-butoxide.[11]

-

-

Reaction Execution:

-

Work-up and Neutralization:

-

After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.[10][11][18]

-

Slowly add approximately 30 mL of 0.5 M HCl to the flask with stirring to neutralize the excess base and protonate the enolate product.[11][18] Test the pH to ensure the mixture is acidic.

-

-

Extraction:

-

Drying and Concentration:

-

Purification:

-

The crude product, which may be an oil or a solid, can be purified by recrystallization from hot hexanes to yield pure this compound as a crystalline solid.[18]

-

If the product is an oil and does not crystallize, trituration with a non-polar solvent like cold pentane or hexane can help induce solidification by removing impurities.[11][19] If it remains an oil, purification via silica gel column chromatography is recommended.[19]

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Achieving a high yield and purity of this compound requires careful attention to several critical parameters. This section provides insights into optimizing the reaction and addressing common challenges.

Key Optimization Parameters

| Parameter | Recommendation and Rationale |

| Base | A stoichiometric amount of a strong, non-nucleophilic base is crucial to drive the reaction equilibrium forward.[3][17] Potassium tert-butoxide is highly effective. The base must be anhydrous to prevent hydrolysis of the ester.[17] |

| Solvent | While the reaction can be performed in a solvent like ethanol, a solvent-free approach often leads to shorter reaction times and higher yields.[9][11] |

| Temperature | A reaction temperature of around 100°C is generally optimal for the solvent-free method.[10] |

| Reaction Time | Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time and ensure the complete consumption of the starting material.[19] |

| Purity of Reactants | The purity of the starting ethyl phenylacetate is important. It can be purified by distillation under reduced pressure after washing with sodium carbonate and calcium chloride solutions.[20] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Insufficient or inactive base. - Presence of water in the reaction. - Reaction not at equilibrium. | - Use a fresh, anhydrous, stoichiometric amount of a strong base.[17] - Ensure all glassware is dry and use anhydrous reagents. - Increase reaction time and monitor by TLC. |

| Presence of Starting Material in Product | Incomplete reaction or inefficient work-up. | - Ensure the reaction has gone to completion via TLC. - Perform thorough extractions during the work-up. - Purify the crude product by recrystallization or column chromatography.[19] |

| Product is an Oil and Fails to Crystallize | Presence of impurities, including unreacted starting material. | - Triturate the oil with a cold non-polar solvent (e.g., pentane or hexane) to induce crystallization.[11][19] - If trituration fails, purify by silica gel column chromatography.[19] |

| Side Reactions | Transesterification if an inappropriate alkoxide base is used (e.g., sodium methoxide with an ethyl ester). | Use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester) or a non-nucleophilic base like LDA.[21] |

Conclusion: A Powerful Synthetic Tool

The Claisen condensation provides an elegant and efficient pathway for the synthesis of this compound, a compound of significant interest in medicinal chemistry and organic synthesis. By understanding the core principles of the reaction mechanism and meticulously controlling the experimental parameters, researchers can reliably produce this valuable intermediate in high yield and purity. The solvent-free protocol presented in this guide offers a particularly advantageous route, aligning with the modern emphasis on sustainable and efficient chemical synthesis. This comprehensive guide equips researchers with the necessary knowledge and practical insights to successfully leverage the Claisen condensation for their synthetic endeavors.

References

-

Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

-

Claisen condensation. Wikipedia. Available at: [Link]

-

Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

-

The Claisen Condensation Reaction | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

-

What's the mechanism of a Claisen condensation?. TutorChase. Available at: [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

-

The Claisen Condensation Reaction. Organic Chemistry | OpenStax. Available at: [Link]

-

Claisen Condensation. Chemistry LibreTexts. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Solved Draw the reaction for claisen condensation experiment. Chegg.com. Available at: [Link]

-

ethyl phenylacetate. Organic Syntheses Procedure. Available at: [Link]

-

Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. tutorchase.com [tutorchase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 21. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

The Claisen Condensation of Ethyl Diphenylacetate: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Claisen—Navigating Steric Hindrance

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters from simple ester precursors.[1][2] This reaction, typically proceeding via the base-mediated self-condensation of an enolizable ester, offers a powerful tool for molecular elaboration.[3][4] While the mechanism is well-established for simple esters, substrates bearing significant steric encumbrance, such as ethyl diphenylacetate, present unique mechanistic considerations and practical challenges. This guide provides an in-depth exploration of the Claisen condensation of this compound, detailing the mechanistic nuances imposed by the diphenylmethyl moiety and offering a robust experimental protocol for its successful execution.

The Core Mechanism: A Step-by-Step Analysis

The self-condensation of this compound proceeds through a series of equilibria, culminating in the formation of ethyl 2,2,4,4-tetraphenyl-3-oxopentanoate. The reaction is critically dependent on the choice of a strong, non-nucleophilic base to facilitate the initial deprotonation without competing nucleophilic attack at the ester carbonyl.[2] Potassium tert-butoxide (t-BuOK) is a particularly effective base for this transformation, especially under solvent-free conditions.[5]

The mechanism can be dissected into five key stages:

-

Enolate Formation: A strong base, such as potassium tert-butoxide, abstracts the acidic α-proton from a molecule of this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion. The presence of two phenyl groups helps to stabilize the negative charge through delocalization into the aromatic rings.[1]

-

Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second molecule of this compound.[1]

-

Tetrahedral Intermediate Formation: This nucleophilic addition leads to the formation of a transient tetrahedral intermediate.[1]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an ethoxide ion (EtO⁻) as the leaving group. This step regenerates the carbonyl group and forms the β-keto ester product.[1]

-

Final Acidification: A final workup with aqueous acid is performed to neutralize the reaction mixture and protonate any remaining enolate, yielding the final product.[6]

Unlike classical Claisen condensations where the β-keto ester product has an acidic proton between the two carbonyl groups, the product from this compound, ethyl 2,2,4,4-tetraphenyl-3-oxopentanoate, lacks any α-protons.[2] This means the final, thermodynamically favorable deprotonation of the product, which typically drives the equilibrium towards completion, does not occur.[2][4] Consequently, the reaction equilibrium may not lie as far to the product side as in condensations of esters with multiple α-hydrogens.

Caption: Step-wise mechanism of the Claisen condensation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Claisen condensation of the structurally related ethyl phenylacetate.[5][7][8]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

0.5 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and a stoichiometric equivalent of potassium tert-butoxide. Due to the hygroscopic nature of potassium tert-butoxide, it is crucial to handle it in a dry environment and use freshly opened reagent if possible. All glassware should be thoroughly oven-dried prior to use to prevent saponification of the ester starting material, a common side reaction in the presence of moisture.[3]

-

Reaction: Heat the solvent-free mixture in a heating mantle to 100°C.[3] The reaction is typically allowed to proceed for 30 minutes. The mixture may become viscous as the reaction progresses.[7]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully neutralize the reaction mixture by adding 0.5 M HCl. This step should be performed with caution as it can be exothermic.

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to afford the pure ethyl 2,2,4,4-tetraphenyl-3-oxopentanoate.[8]

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Base | Potassium tert-butoxide | [5] |

| Stoichiometry | 1:1 (Ester:Base) | [3][5] |

| Temperature | 100°C | [3] |

| Reaction Time | 30 minutes | [7][8] |

| Expected Product | Ethyl 2,2,4,4-tetraphenyl-3-oxopentanoate | |

| Reported Yield | High (for analogous reactions) | [8] |

Experimental Workflow

Caption: A summary of the experimental workflow for the synthesis of ethyl 2,2,4,4-tetraphenyl-3-oxopentanoate.

Conclusion and Field-Proven Insights

The Claisen condensation of this compound represents a challenging yet feasible transformation. The primary deviation from the classical mechanism is the absence of an acidic proton in the β-keto ester product, which necessitates careful consideration of the reaction equilibrium. The use of a strong, sterically hindered base like potassium tert-butoxide in a stoichiometric amount is paramount to drive the reaction forward. Furthermore, maintaining anhydrous conditions is critical to prevent unwanted side reactions such as saponification. The provided protocol, based on robustly documented procedures for analogous substrates, offers a solid foundation for researchers to successfully synthesize ethyl 2,2,4,4-tetraphenyl-3-oxopentanoate, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.

References

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Chegg. (2023, November 21). Solved Draw the reaction for claisen condensation experiment. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2024, November 23). Claisen condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for Ethyl diphenylacetate

An In-depth Technical Guide to Ethyl 2,2-Diphenylacetate: Synthesis, Properties, and Pharmaceutical Applications

Introduction

Ethyl 2,2-diphenylacetate is an organic ester of significant interest within the fields of synthetic chemistry and pharmaceutical development. Characterized by a central carbon atom bonded to two phenyl rings and an ethyl acetate group, its structure provides a unique scaffold for the synthesis of more complex molecules. While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material and a highly characterized reference standard in the production of APIs, most notably the anti-diarrheal agent Loperamide.[1][2] This guide offers a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis via Fischer esterification, role in drug development, and key analytical characterization methods, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and reproducibility in research. The nomenclature and core properties of ethyl 2,2-diphenylacetate are summarized below.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC rules, though several synonyms are commonly used in commercial and laboratory settings.[3]

| Identifier | Value |

| IUPAC Name | ethyl 2,2-diphenylacetate[3] |

| Common Synonyms | Ethyl diphenylacetate, Diphenylacetic acid ethyl ester[3] |

| CAS Number | 3468-99-3[4] |

| Molecular Formula | C₁₆H₁₆O₂[3] |

| Molecular Weight | 240.30 g/mol [3] |

| InChIKey | PYPHPZOQIVEWHN-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2[3] |

Physicochemical Data

Quantitative physical data for ethyl 2,2-diphenylacetate is not extensively published in readily available literature. Its properties are typical of a moderately sized organic ester: it is expected to be a liquid or low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents such as ethanol, diethyl ether, and dichloromethane.

Synthesis of Ethyl 2,2-Diphenylacetate

The most direct and industrially relevant synthesis of ethyl 2,2-diphenylacetate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,2-diphenylacetic acid, with ethanol.[5] This method is a classic acid-catalyzed nucleophilic acyl substitution reaction.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is an equilibrium-controlled process. The mechanism involves several key reversible steps:[6]

-

Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄ or HCl) protonates the carbonyl oxygen of diphenylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups on the tetrahedral intermediate. This intramolecular transfer converts a hydroxyl group into a much better leaving group: water.

-

Dehydration: The intermediate eliminates a molecule of water, forming a resonance-stabilized, protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final product, ethyl 2,2-diphenylacetate.

To drive the reaction toward the product side and achieve high yields, the equilibrium must be shifted. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it is formed.[6][7]

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol: Synthesis from Diphenylacetic Acid

This protocol describes a representative lab-scale synthesis of ethyl 2,2-diphenylacetate. All operations should be performed in a well-ventilated fume hood.

Materials:

-

2,2-Diphenylacetic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-diphenylacetic acid (1.0 eq). Add an excess of absolute ethanol (e.g., 10-20 eq), which will serve as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the carboxylic acid mass) to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up - Quenching and Neutralization: Allow the flask to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing cold water. This step quenches the reaction and dissolves the excess ethanol and sulfuric acid.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers. The ester product will preferentially partition into the organic phase.

-

Washing: Wash the combined organic layers sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation to yield pure ethyl 2,2-diphenylacetate.

Applications in Drug Development: The Loperamide Pathway

Ethyl 2,2-diphenylacetate is a key registered starting material for the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used to control symptoms of diarrhea.[2] It is not incorporated into the final structure but is used to construct a critical intermediate.

The synthetic route involves the transformation of ethyl 2,2-diphenylacetate into N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[9] This electrophilic intermediate is then used to alkylate the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine, forming the central C-N bond of the final Loperamide molecule.[9][10]

The initial steps of this transformation are:

-

Butyrolactone Formation: this compound is reacted with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to form α,α-diphenyl-γ-butyrolactone.[9]

-

Ring Opening: The lactone ring is opened using hydrogen bromide (HBr) in acetic acid, yielding 4-bromo-2,2-diphenylbutyric acid.[9]

-

Intermediate Synthesis: The resulting bromo-acid is converted to an acid chloride with thionyl chloride, which is then cyclized in the presence of dimethylamine to form the key N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide intermediate.[9]

Caption: Key synthetic steps from ethyl 2,2-diphenylacetate to Loperamide.

Analytical and Spectroscopic Characterization

Structural elucidation and purity assessment of ethyl 2,2-diphenylacetate are routinely performed using standard spectroscopic techniques. The expected data from these analyses are summarized below.

| Technique | Expected Signature |

| ¹H NMR | Ethyl Group: A triplet (~1.2 ppm, 3H) for the -CH₃ group and a quartet (~4.1 ppm, 2H) for the -OCH₂- group. Methine Proton: A sharp singlet (~5.0 ppm, 1H) for the C-H proton adjacent to the two phenyl rings. Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm (10H) corresponding to the two phenyl rings. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically ~172 ppm. Aromatic Carbons: Multiple signals between ~127-140 ppm. Methine Carbon: A signal around 57 ppm. Ester Carbons: Signals for the -OCH₂- (~61 ppm) and -CH₃ (~14 ppm) carbons. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1730 cm⁻¹. C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 240, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅). |

Conclusion

Ethyl 2,2-diphenylacetate is a structurally important ester that holds a well-defined and critical role as a precursor in the pharmaceutical industry. Its synthesis via the robust and scalable Fischer esterification from diphenylacetic acid is a cornerstone of its industrial utility. While its direct applications are limited, its function as a key building block in the multi-step synthesis of Loperamide underscores its value to drug development professionals. The clear spectroscopic signatures of the molecule allow for straightforward and reliable characterization, ensuring its quality and suitability for use in regulated synthetic processes.

References

-

University of Calgary. (n.d.). Fischer Esterification. Retrieved January 15, 2026, from [Link]

-

Veeprho. (n.d.). This compound | CAS 3468-99-3. Retrieved January 15, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 15, 2026, from [Link]

-

ChemSynthesis. (2025). This compound - 3468-99-3. Retrieved January 15, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 15, 2026, from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved January 15, 2026, from [Link]

-

Veeprho. (n.d.). This compound | CAS 3468-99-3. Retrieved January 15, 2026, from [Link]

-

MDPI. (2018). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Semantic Scholar. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). EP2132175B1 - Process for the preparation of loperamide.

- Google Patents. (n.d.). CN112521282A - Bepaidic acid intermediate and synthesis method thereof.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C16H16O2 | CID 226748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 10. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Diphenylacetate for Research Applications

This guide provides comprehensive safety and handling protocols for Ethyl Diphenylacetate, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document elucidates the causality behind safety measures, grounding every recommendation in established principles of laboratory safety and authoritative data. The structure is designed to build a holistic understanding, from the compound's fundamental properties to robust emergency response procedures.

Section 1: Compound Profile and Physicochemical Properties

This compound (CAS No. 3468-99-3) is an ester of diphenylacetic acid. A precise understanding of its physical and chemical properties is the foundation of a reliable risk assessment and safe handling plan.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-diphenylacetate | [1] |

| Synonyms | Diphenylacetic acid ethyl ester, Ethyl 2,2-diphenylacetate | [1][2] |

| CAS Number | 3468-99-3 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Physical State | Solid | Inferred from related compounds |

| logP (Octanol/Water) | 3.8 | [1] |

Section 2: Hazard Identification and Risk Assessment

The available GHS/CLP classification data for this compound is inconsistent, which necessitates a cautious approach. All laboratory work should proceed under the assumption that the compound presents potential hazards until more definitive data is available.

GHS Hazard Classification

| Hazard Statement | Code | Classification Source |

| Harmful if swallowed | H302 | European Chemicals Agency (ECHA) C&L Inventory[1] |

| Not meeting GHS hazard criteria | - | ECHA C&L Inventory (conflicting report)[1] |

Expert Analysis: The discrepancy in GHS reporting highlights a common challenge with less-common research chemicals. One report indicates acute oral toxicity[1]. Therefore, it is imperative to handle this compound with procedures designed to prevent ingestion. Due to its structural similarity to other aromatic esters that can cause skin and eye irritation, a conservative approach assuming these hazards is warranted.

Reactivity Hazards: Based on general chemical principles for esters, this compound is incompatible with:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Strong Bases: Can cause hydrolysis of the ester linkage.

Section 3: A Self-Validating Safety Protocol: The Hierarchy of Controls

A robust safety plan is not merely a list of personal protective equipment (PPE). It is a multi-layered system that prioritizes the elimination of hazards. This "Hierarchy of Controls" is a self-validating framework where each level supports the next, ensuring maximum protection.

1. Engineering Controls: The Primary Barrier The most effective control measure is to physically separate the researcher from the chemical hazard.

-

Chemical Fume Hood: All weighing, handling, and transfer of this compound must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood contains potential dusts and aerosols, preventing inhalation exposure, which is the primary rationale for this control[3].

2. Administrative Controls: Defining Safe Work Practices These are the procedures and policies that govern how work is performed.

-

Designated Area: All work with this compound should be confined to a designated area within the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory[4]. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks[3][5].

3. Personal Protective Equipment (PPE): The Final Line of Defense PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. Its use is mandatory, even when using engineering controls.

| PPE Category | Specification | Rationale & Causality |

| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[3] | Protects eyes from potential splashes or airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |

| Hand Protection | Butyl rubber or Viton gloves.[3] | This is a critical, expertise-driven choice. Common nitrile gloves may offer poor resistance to aromatic esters[3]. Butyl rubber or Viton provides superior protection against this chemical class. Always inspect gloves for degradation or punctures before use. |

| Skin & Body Protection | A buttoned, flame-resistant lab coat or a chemical-resistant apron.[3] | Prevents contamination of personal clothing and protects the skin from accidental contact. Long pants and closed-toe shoes are mandatory at all times in the laboratory[6]. |

| Respiratory Protection | Not generally required if handled exclusively within a chemical fume hood. | The fume hood serves as the primary respiratory control[3]. If a scenario arises where dust may be generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required, and personnel must be part of a formal respiratory protection program[6][7]. |

The following diagram outlines the logical flow for safely handling this compound, integrating the hierarchy of controls.

Caption: A decision tree for responding to emergencies.

Section 5: Waste Management and Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Collection: All waste containing this compound, including contaminated solids (e.g., paper towels, absorbent material) and PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Do not dispose of this compound down the drain or in the regular trash. [8]All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5][9]

Section 6: Conclusion

While this compound has limited available hazard data, a prudent and conservative approach to safety is essential. The principles outlined in this guide—prioritizing engineering controls, adhering to strict administrative procedures, and using appropriate, chemical-specific PPE—form a robust framework for its safe use in a research setting. By understanding the rationale behind these protocols, scientists can effectively mitigate risks and ensure a safe laboratory environment.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem Compound Database. [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate. WSU Environmental Health & Safety. [Link]

-

Fisher Scientific. (2024). Safety Data Sheet - Ethyl phenylacetate. Fisher Scientific. [Link]

-

CPAChem. (2024). Safety data sheet - Ethyl phenylacetate. CPAChem. [Link]

-

ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]

-

University of Nevada, Reno. (n.d.). Chemical Safety: Personal Protective Equipment. UNR Environmental Health & Safety. [Link]

-

Iowa State University. (n.d.). Personal Protective Equipment (PPE). ISU Environmental Health and Safety. [Link]

Sources

- 1. This compound | C16H16O2 | CID 226748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. chemicalbull.com [chemicalbull.com]

Foreword: The Versatile Scaffold of Ethyl Diphenylacetate

An In-Depth Technical Guide to the Biological Activity of Ethyl Diphenylacetate Derivatives

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. This compound, a seemingly simple ester, represents one such scaffold. Its rigid diphenylmethyl moiety combined with a flexible ethyl ester group provides a unique three-dimensional structure that can be readily modified. This guide delves into the diverse biological activities exhibited by derivatives of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, the causality behind experimental designs for their evaluation, and detailed, field-proven protocols for their screening.

The core structure, characterized by two phenyl rings attached to a single carbon, provides a lipophilic domain crucial for penetrating biological membranes and interacting with hydrophobic pockets in target proteins. The ester group, on the other hand, offers a site for hydrophilic modification or can act as a key interacting point with biological targets. It is the derivatization at the phenyl rings or the modification of the acetate moiety that unlocks a remarkable spectrum of pharmacological activities, spanning from central nervous system modulation to antimicrobial and anticancer effects. This document serves as a technical primer, synthesizing current knowledge and providing practical methodologies for exploring this promising class of compounds.

Synthesis Strategy: A Note on the Claisen Condensation

Before exploring the biological activities, it is pertinent to understand the primary synthetic route to the core structures. The Claisen condensation is a well-established and efficient method for forming carbon-carbon bonds, making it ideal for synthesizing the β-keto ester precursors of many diphenylacetate derivatives.